![molecular formula C8H13N3S B2585789 1-(1,3-Thiazol-2-yl)-1,4-diazepane CAS No. 868065-15-0](/img/structure/B2585789.png)
1-(1,3-Thiazol-2-yl)-1,4-diazepane
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as in various synthetic drugs . Thiazole derivatives have been reported to have a wide range of pharmacological activities, such as antidiabetic, CNS depressant, antitumor and anthelmintic, analgesic, anticancer, antifilarial, antifungal and antibacterial .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The resulting intermediate is then reacted with a suitable reagent to produce the desired thiazole derivative .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been found to have a wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Thiazole-diazepane derivatives have shown promising anticancer properties. Researchers have synthesized and evaluated compounds containing this scaffold for their ability to inhibit cancer cell growth . Further investigations into their mechanisms of action and potential clinical applications are ongoing.
- Thiazole-diazepane compounds exhibit antimicrobial activity against various pathogens. These derivatives have been evaluated for their effectiveness against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes . Their potential as novel antibacterial agents warrants exploration.
Anticancer Activity
Antimicrobial Agents
Mechanism of Action
Target of Action
Thiazole derivatives, which include 1-(1,3-thiazol-2-yl)-1,4-diazepane, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical targets and pathways . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole compounds are known to influence a variety of biochemical pathways . They can activate or stop these pathways, leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic properties of thiazole compounds can be influenced by their chemical structure . These properties can impact the bioavailability of the compound, affecting its therapeutic efficacy .
Result of Action
Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFODOQRAEQFQHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-yl)-1,4-diazepane |
Synthesis routes and methods
Procedure details
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